3-(3-Bromophenyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromophenyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by the presence of a bromophenyl group, an indole moiety, and a triazoloquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Triazoloquinazoline Core Formation: The triazoloquinazoline core can be constructed via cyclization reactions involving appropriate precursors such as anthranilic acid derivatives and azides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of quinazoline derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azido derivatives.
Scientific Research Applications
3-(3-Bromophenyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating neurological disorders and cancers.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Pharmacology: It is explored for its pharmacokinetic and pharmacodynamic properties.
Industry: The compound is used in the development of new drugs and chemical probes for biological research.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or bind to receptor sites, altering cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one: A compound with a similar bromophenyl and indole structure but different core.
2-(1H-indol-3-yl)cyclohexan-1-one: Another indole-containing compound with different functional groups.
Uniqueness
3-(3-Bromophenyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is unique due to its triazoloquinazoline core, which imparts distinct chemical and biological properties. This core structure differentiates it from other similar compounds and contributes to its specific interactions with molecular targets.
Properties
IUPAC Name |
3-(3-bromophenyl)-N-[2-(1H-indol-3-yl)ethyl]triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN6/c26-18-7-5-6-16(14-18)23-25-29-24(20-9-2-4-11-22(20)32(25)31-30-23)27-13-12-17-15-28-21-10-3-1-8-19(17)21/h1-11,14-15,28H,12-13H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJGMAAFUUQXCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=NC4=C(N=NN4C5=CC=CC=C53)C6=CC(=CC=C6)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.